2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- 2-Phenyl substituent: Provides steric bulk and π-π stacking capabilities.
- Sulfanyl acetamide linker: Bridges the triazoloquinazoline core to the 3-(trifluoromethyl)phenyl group, a moiety known for metabolic stability and hydrophobic interactions.
The trifluoromethyl (-CF₃) group on the phenyl ring is critical for its electron-withdrawing properties, which may enhance receptor binding and resistance to oxidative degradation.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N5O3S/c1-36-20-12-18-19(13-21(20)37-2)31-25(34-24(18)32-23(33-34)15-7-4-3-5-8-15)38-14-22(35)30-17-10-6-9-16(11-17)26(27,28)29/h3-13H,14H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVYPWIOJJFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the condensation of appropriate aldehydes, urea, and β-keto esters under acidic conditions to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazoloquinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Key Differences :
The 3-(trifluoromethyl)phenyl group in the target compound likely improves membrane permeability and target binding compared to the chloro-methoxy analog, which may prioritize solubility .
Functional Group Analog: N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam)
Flumetsulam, a triazolopyrimidine sulfonamide herbicide, shares the triazole core but differs in:
- Heterocycle : Pyrimidine vs. quinazoline.
- Substituents : Difluorophenyl and sulfonamide vs. trifluoromethylphenyl and sulfanyl acetamide.
- Activity : Flumetsulam inhibits acetolactate synthase (ALS), while the target compound’s mechanism remains unconfirmed but may involve kinase or protease inhibition .
Physicochemical and Pharmacokinetic Trends
Table 1: Substituent Impact on Properties
| Substituent | Effect on logP | Metabolic Stability | Target Affinity |
|---|---|---|---|
| 3-(Trifluoromethyl)phenyl | ↑↑ | ↑↑ | ↑↑ (hydrophobic pockets) |
| 3-Chloro-4-methoxyphenyl | ↑ | ↑ | Moderate |
| Difluorophenyl (Flumetsulam) | ↑ | Moderate | ALS-specific |
- Trifluoromethyl groups : Increase lipophilicity and resistance to cytochrome P450 enzymes, favoring prolonged half-life.
- Methoxy groups : Improve aqueous solubility but may reduce blood-brain barrier penetration.
Biological Activity
The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
This compound features a triazoloquinazoline core, which is known for diverse biological activities. The structural components include:
- Triazoloquinazoline core : Associated with kinase inhibition.
- Methoxy and sulfanyl groups : Enhance chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds similar to 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide against several human cancer cell lines. The following table summarizes the findings from cytotoxicity evaluations:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 (Colorectal) | 17.35 |
| Compound 7 | HCT-116 (Colorectal) | 27.05 |
| Compound 9 | HePG-2 (Hepatocellular) | 29.47 |
| Compound 7 | HePG-2 (Hepatocellular) | 39.41 |
These results indicate moderate cytotoxic activity against colorectal carcinoma and hepatocellular carcinoma cell lines .
The mechanism of action for compounds within this class often involves:
- Inhibition of Kinases : The triazoloquinazoline scaffold has been linked to the inhibition of various kinases involved in cancer progression.
- Cell Cycle Arrest : Certain derivatives have shown the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis .
Case Studies
In a recent study published in the Asian Journal of Pharmaceutical Sciences, researchers synthesized a series of triazoloquinazoline derivatives and assessed their anticancer activities. Among these, compounds demonstrated significant inhibitory effects on the growth of cancer cells, suggesting that structural modifications can enhance biological efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines can be influenced by:
- Substituent Variations : The presence of methoxy or trifluoromethyl groups can enhance potency.
- Core Structure Modifications : Alterations in the quinazoline core can lead to different biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
